molecular formula C17H23F2N3O2 B5299261 N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

Cat. No. B5299261
M. Wt: 339.4 g/mol
InChI Key: RIKWJVHFSXIIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidine carboxamides and has been studied for its effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is thought to enhance the activity of GABA, an inhibitory neurotransmitter, and reduce the activity of glutamate, an excitatory neurotransmitter.
Biochemical and Physiological Effects:
N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have a number of biochemical and physiological effects in animal models. These effects include reducing pain sensitivity, improving motor function, and reducing anxiety-like behavior. Additionally, N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have a low potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide in lab experiments is its specificity for the central nervous system. This makes it a useful tool for studying the effects of certain neurotransmitters on behavior and physiology. However, one limitation of using N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is its relatively low potency, which can make it difficult to achieve consistent results.

Future Directions

There are several future directions for research on N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide. One area of interest is its potential as a treatment for other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide and to optimize its potency and specificity for use in lab experiments. Finally, research is needed to better understand the long-term effects of N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide use on behavior and physiology.

Synthesis Methods

N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with ethyl 4-piperidinecarboxylate in the presence of a catalyst. The resulting intermediate is then further reacted with ethyl chloroformate and diethylamine to yield the final product.

Scientific Research Applications

N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been studied for its potential therapeutic properties in various scientific research studies. One of the most notable applications of this compound is its use as a potential treatment for neuropathic pain. Studies have shown that N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide can reduce pain sensitivity in animal models of neuropathic pain.

properties

IUPAC Name

4-N-(2,4-difluorophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2N3O2/c1-3-21(4-2)17(24)22-9-7-12(8-10-22)16(23)20-15-6-5-13(18)11-14(15)19/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKWJVHFSXIIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.